An In-Depth Technical Guide to 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a derivative of the versatile 7-deazapurine scaffold. While direct experimental data for this specific nitro-derivative is limited in publicly accessible literature, this document extrapolates its expected characteristics based on the well-documented properties of its parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-deazahypoxanthine), and the known influence of the nitro functional group on aromatic systems. This guide will delve into the synthesis, physicochemical properties, reactivity, and the significant therapeutic potential of the broader class of 5-substituted 7-deazapurine derivatives, offering valuable insights for researchers engaged in medicinal chemistry and drug discovery.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a critical heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and replication.[2] This mimicry, however, is coupled with a key structural difference: the replacement of the N7 nitrogen atom of the purine imidazole ring with a carbon atom. This modification imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and metabolic stability, making 7-deazapurine derivatives attractive candidates for drug development.[2]
The introduction of a nitro group at the 5-position of the 7-deazapurine nucleus, as in 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is anticipated to significantly modulate the electronic properties and biological activity of the parent molecule. The nitro group is a potent electron-withdrawing group, which can influence the acidity of the pyrrole N-H, the reactivity of the heterocyclic system, and its potential as a pharmacophore.[3]
Physicochemical Properties: A Comparative Analysis
Table 1: Physicochemical Properties of 7H-pyrrolo[2,3-d]pyrimidin-4-ol and Projected Influence of a 5-Nitro Group
| Property | 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazahypoxanthine) | Projected Impact of 5-Nitro Substitution |
| Molecular Formula | C₆H₅N₃O | C₆H₄N₄O₃ |
| Molecular Weight | 135.12 g/mol | 180.11 g/mol |
| Melting Point | 345-348 °C[4] | Expected to be higher due to increased polarity and potential for intermolecular interactions. |
| Solubility | Soluble in dimethyl sulfoxide (DMSO).[4] | Solubility in polar aprotic solvents like DMSO is expected to be similar or enhanced. Solubility in nonpolar solvents is likely to be very low. |
| pKa | 11.99 ± 0.20 (Predicted)[4] | The electron-withdrawing nitro group is expected to decrease the pKa of the pyrrole N-H, making it more acidic. |
| Appearance | Brown solid[4] | Likely to be a yellow or orange solid, characteristic of many nitroaromatic compounds. |
Synthesis Strategies: Accessing the 5-Nitro-7-deazapurine Core
While a specific, published synthesis for 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not available, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis and modification of the 7-deazapurine scaffold.
General Synthesis of the 7-Deazapurine Core
The construction of the 7H-pyrrolo[2,3-d]pyrimidine ring system is a well-established process in organic synthesis. One common and efficient approach is a one-pot, three-component reaction.[5] This method offers high atom economy and is suitable for large-scale synthesis.
Experimental Protocol: One-Pot Synthesis of the Pyrrolo[2,3-d]pyrimidine Core [5]
-
Reaction Setup: In a round-bottom flask, combine an appropriate arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%).
-
Solvent Addition: Add ethanol (10 mL) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 50 °C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine core.
Introduction of the 5-Nitro Group
The introduction of a nitro group onto the 7-deazapurine ring system would likely proceed via an electrophilic aromatic substitution reaction. The pyrrole ring is generally susceptible to electrophilic attack.
Conceptual Workflow for the Synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Caption: Conceptual workflow for the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Causality behind Experimental Choices: The choice of a multi-component reaction for the core synthesis is driven by efficiency and yield.[5] For the nitration step, a mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for many aromatic systems. The conditions would need to be carefully controlled to favor mono-nitration at the desired 5-position and to avoid unwanted side reactions.
Reactivity and Spectroscopic Properties
Expected Reactivity
The presence of the electron-withdrawing nitro group at the 5-position is expected to significantly influence the reactivity of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core.
-
Pyrrole Ring: The pyrrole ring will be deactivated towards further electrophilic substitution due to the strong electron-withdrawing nature of the nitro group. Conversely, it will be more susceptible to nucleophilic attack.
-
Pyrimidine Ring: The pyrimidine ring, already electron-deficient, will be further deactivated.
-
Nitro Group: The nitro group itself can undergo reduction to an amino group, which is a common transformation in medicinal chemistry to introduce a new point of diversity for structure-activity relationship (SAR) studies.
Projected Spectroscopic Data
While experimental spectra are not available, the expected features in NMR and IR spectroscopy can be predicted.
-
¹H NMR: The protons on the pyrrole and pyrimidine rings would likely show downfield shifts compared to the parent compound due to the deshielding effect of the nitro group. The pyrrole N-H proton would also be expected to appear at a lower field.
-
¹³C NMR: The carbon atom attached to the nitro group (C5) would experience a significant downfield shift. Other carbons in the heterocyclic system would also be affected, with the magnitude of the shift depending on their proximity to the nitro group.
-
IR Spectroscopy: The spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The spectrum would also show characteristic absorptions for the N-H and C=O stretching vibrations.
Biological Activity and Therapeutic Potential
While the biological activity of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol has not been specifically reported, the 7-deazapurine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[6] The introduction of a nitro group can also impart significant biological activity.[7]
The 7-Deazapurine Scaffold in Drug Discovery
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including:
-
Antiviral Activity: The 7-deazapurine core has been incorporated into nucleoside analogs that exhibit potent antiviral activity against a range of viruses, including Zika and Dengue viruses.[8]
-
Anticancer Activity: Many 7-deazapurine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[9]
-
Anti-inflammatory Activity: Certain derivatives have shown promise as inhibitors of nitric oxide production, suggesting their potential as anti-inflammatory agents.[10]
Signaling Pathway Implication: Kinase Inhibition
Caption: Generalized mechanism of kinase inhibition by 7-deazapurine derivatives.
The Role of the Nitro Group in Bioactivity
The nitro group is a well-known pharmacophore and is present in several approved drugs.[3][7] Its strong electron-withdrawing and hydrogen-bonding capabilities can enhance binding to biological targets. Furthermore, the nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamino intermediates, which can exert cytotoxic effects, a mechanism exploited in some antimicrobial and anticancer agents.[7]
Future Directions and Conclusion
5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol represents an intriguing yet underexplored molecule. The synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential. Key areas for future research include:
-
Development of a robust synthetic route: An efficient and scalable synthesis is crucial for further investigation.
-
Comprehensive biological screening: Evaluation against a panel of kinases, viruses, and other relevant biological targets will be necessary to identify lead compounds.
-
Structure-activity relationship (SAR) studies: Modification of the 5-nitro group and other positions on the 7-deazapurine scaffold will help in optimizing potency and selectivity.
References
-
Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. PubMed. Available at: [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. Available at: [Link]
-
Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. ResearchGate. Available at: [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:. IJSRED. Available at: [Link]
-
Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. ACS Publications. Available at: [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis of 7-Deazahypoxanthine and 7-Deazaadenine Derivatives. YAKHAK HOEJI. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
-
7-Nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Pharmaffiliates. Available at: [Link]
-
SYNTHESIS OF 7-DEAZAHYPOXANTHINE DERIVATIVES AND EVALUATION OF THEIR ACTIVITY. ResearchGate. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]
-
A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem. Available at: [Link]
-
New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. PubMed. Available at: [Link]
-
A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Europe PMC. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijsred.com [ijsred.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
![7H-pyrrolo[2,3-d]pyrimidin-4-ol](https://www.chemicalbook.com/CAS/GIF/3680-71-5.gif)
![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](https://www.bldpharm.com/images/product/22277-00-5.png)
